molecular formula C12H14N2O4S B14861889 1-(Methylsulfonyl)-4-(3-nitrophenyl)-1,2,3,6-tetrahydropyridine

1-(Methylsulfonyl)-4-(3-nitrophenyl)-1,2,3,6-tetrahydropyridine

Cat. No.: B14861889
M. Wt: 282.32 g/mol
InChI Key: GVKMBADDWUVOKB-UHFFFAOYSA-N
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Description

1-(Methylsulfonyl)-4-(3-nitrophenyl)-1,2,3,6-tetrahydropyridine is a complex organic compound with a unique structure that combines a tetrahydropyridine ring with a methylsulfonyl group and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Methylsulfonyl)-4-(3-nitrophenyl)-1,2,3,6-tetrahydropyridine typically involves multi-step organic reactions.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 1-(Methylsulfonyl)-4-(3-nitrophenyl)-1,2,3,6-tetrahydropyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(Methylsulfonyl)-4-(3-nitrophenyl)-1,2,3,6-tetrahydropyridine has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Methylsulfonyl)-4-(3-nitrophenyl)-1,2,3,6-tetrahydropyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

  • 1-(Methylsulfonyl)-3-nitrobenzene
  • 1-(Methylsulfonyl)-4-nitrobenzene
  • 1-(Methylsulfonyl)-2-nitrobenzene

Comparison: 1-(Methylsulfonyl)-4-(3-nitrophenyl)-1,2,3,6-tetrahydropyridine is unique due to its tetrahydropyridine ring, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C12H14N2O4S

Molecular Weight

282.32 g/mol

IUPAC Name

1-methylsulfonyl-4-(3-nitrophenyl)-3,6-dihydro-2H-pyridine

InChI

InChI=1S/C12H14N2O4S/c1-19(17,18)13-7-5-10(6-8-13)11-3-2-4-12(9-11)14(15)16/h2-5,9H,6-8H2,1H3

InChI Key

GVKMBADDWUVOKB-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCC(=CC1)C2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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